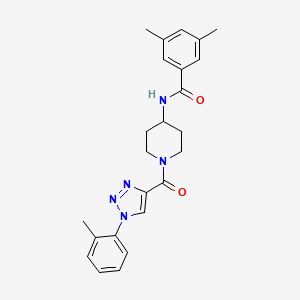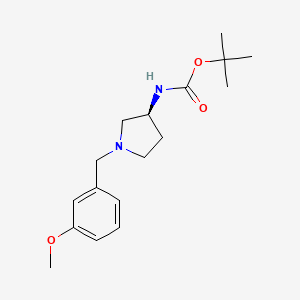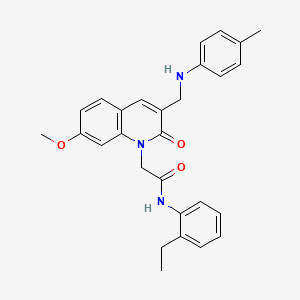![molecular formula C27H28N4O4S B2470482 2-[4-[2-(3,4-二甲氧基苯基)乙氨基]喹唑啉-2-基]硫代-N-(3-甲氧基苯基)乙酰胺 CAS No. 422533-59-3](/img/structure/B2470482.png)
2-[4-[2-(3,4-二甲氧基苯基)乙氨基]喹唑啉-2-基]硫代-N-(3-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide” is a chemical compound with a specific structure . It is related to the compound “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-” which has a molecular weight of 223.2683 .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide” likely has a complex structure due to the presence of multiple functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. For the compound “2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide”, specific physical and chemical properties are not mentioned in the available resources .科学研究应用
Synthetic Methodologies and Drug Development
The compound has been utilized in the development of various drugs targeting the central nervous system. Notably, it has played a role in the synthesis of drugs such as methaqualone, mebroqualone, mecloqualone, piriquialone, and diproqualone . These drugs have diverse pharmacological effects and are relevant in the field of neuroscience and medicinal chemistry.
Nonlinear Optical Properties
A single crystal of 4-[(3,4-dimethoxyphenyl)ethenyl]-1-methylpyridinium tetraphenylborate (DSTPB), which is structurally related to the compound , has been successfully synthesized. DSTPB exhibits nonlinear optical properties and has potential applications in optoelectronic devices and photonics .
Biological Activity and Receptor Interactions
While specific studies on the compound itself are limited, its structural features suggest potential interactions with biological targets. Further investigations could explore its binding affinity to receptors, enzymes, or other biomolecules. Computational tools like ChEMBL and BindingDB may provide insights into its bioactivity .
Metabolomics and Toxicology
Considering its chemical structure, the compound might be relevant in metabolomics studies. MetaboLights, a metabolomics database, could be explored to understand its metabolic fate and potential toxicity. Additionally, CompTox provides valuable information for predictive toxicology .
Natural Products and Carotenoids
The compound’s structure contains elements reminiscent of natural products. CarotenoidsDatabase and NMRShiftDB could offer insights into similar structural motifs found in naturally occurring compounds. Investigating its relationship to carotenoids or other plant-derived molecules might yield interesting findings .
Mathematical Modeling and Biochemical Reactions
BioModels Database and BKMS-react are resources for mathematical models and biochemical reactions, respectively. Researchers could explore how this compound fits into metabolic pathways or enzymatic reactions. Rhea, another database, provides manually annotated biochemical reactions that might involve this compound .
作用机制
安全和危害
属性
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-33-20-8-6-7-19(16-20)29-25(32)17-36-27-30-22-10-5-4-9-21(22)26(31-27)28-14-13-18-11-12-23(34-2)24(15-18)35-3/h4-12,15-16H,13-14,17H2,1-3H3,(H,29,32)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMPFHKUKWQTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-ethyl 1-isopropyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2470403.png)



![2-[[2-(4-Formyl-3-phenylpyrazol-1-yl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B2470408.png)

![1-(4-chlorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2470413.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2470416.png)

![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2470420.png)
